molecular formula C20H21N3O4 B12385978 Antitumor agent-138

Antitumor agent-138

Cat. No.: B12385978
M. Wt: 367.4 g/mol
InChI Key: ZQKUQZRCKHGGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antitumor agent-138 is a novel compound known for its potent antitumor properties. It functions primarily as an inhibitor of tubulin polymerization at the colchicine-binding site, which is crucial for cell division. This compound has shown significant efficacy in arresting the cell cycle at the G2/M phase and inducing apoptosis in various cancer cell lines, including MCF-7, A549, MDA-MB-231, HT-29, and HeLa .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-138 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The detailed synthetic route includes:

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves:

Chemical Reactions Analysis

Types of Reactions: Antitumor agent-138 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antitumor agent-138 has a wide range of scientific research applications, including:

Mechanism of Action

Antitumor agent-138 exerts its effects by binding to the colchicine-binding site on tubulin, inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. The compound also affects various molecular targets and pathways, including the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific binding to the colchicine-binding site and its potent ability to induce apoptosis in various cancer cell lines. Its distinct mechanism of action and high efficacy make it a promising candidate for further research and development in cancer therapy .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

[3-amino-5-(4-methylphenyl)pyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C20H21N3O4/c1-12-5-7-13(8-6-12)15-11-18(21)22-23(15)20(24)14-9-16(25-2)19(27-4)17(10-14)26-3/h5-11H,1-4H3,(H2,21,22)

InChI Key

ZQKUQZRCKHGGMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N

Origin of Product

United States

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